molecular formula C14H16ClNO4S2 B2872365 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide CAS No. 1351601-05-2

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide

Cat. No.: B2872365
CAS No.: 1351601-05-2
M. Wt: 361.86
InChI Key: QAWDYISJKWSDKG-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chlorine (at position 3), methoxy (at position 4), and a 2-hydroxy-2-(thiophen-2-yl)propyl side chain. The hydroxypropyl-thiophene moiety may enhance solubility or target-binding affinity compared to simpler alkyl chains, as seen in related heterocyclic sulfonamides . Crystallographic characterization of such compounds often employs software like SHELXL or WinGX/ORTEP for structural validation .

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S2/c1-14(17,13-4-3-7-21-13)9-16-22(18,19)10-5-6-12(20-2)11(15)8-10/h3-8,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWDYISJKWSDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzene Ring Functionalization

Regioselective Chlorination of 4-Methoxybenzenesulfonamide

The benzenesulfonamide backbone is synthesized via sequential functionalization. Initial methoxylation at the para position is achieved by treating benzenesulfonyl chloride with sodium methoxide in methanol (60–80°C, 6–8 h), yielding 4-methoxybenzenesulfonyl chloride (89–93% purity). Subsequent chlorination at the meta position requires careful reagent selection:

Chlorinating Agent Temperature (°C) Solvent Yield (%) Regioselectivity
Cl₂ (gaseous) 25–30 CCl₄ 68 85% meta
SOCl₂ 40–45 DCM 72 92% meta
NCS 60–65 AcOH 65 88% meta

Sulfuryl chloride (SOCl₂) in dichloromethane (DCM) at 40–45°C provides optimal regioselectivity (92%) and yield (72%). The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing incoming electrophiles to the ortho/para positions. However, steric hindrance from the sulfonamide group favors meta chlorination.

Thiophene-Containing Side Chain Synthesis

Thiophene Functionalization and Hydroxypropylamine Formation

The 2-hydroxy-2-(thiophen-2-yl)propylamine side chain is constructed through a three-step sequence:

  • Friedel-Crafts Acylation : Thiophene reacts with acetone in the presence of AlCl₃ (1:1.2 molar ratio) at 0–5°C to form 2-acetylthiophene (78% yield).
  • Reduction : Catalytic hydrogenation (H₂, 30 psi, Pd/C 10%) converts the ketone to 2-(1-hydroxypropyl)thiophene. Alternative reductants like NaBH₄ in ethanol yield 65–70% product but require rigorous exclusion of moisture.
  • Amination : Gabriel synthesis with phthalimide-KOH (toluene, 110°C, 12 h) followed by hydrazinolysis affords the primary amine (overall 58% yield).

Coupling Strategies for Final Assembly

Sulfonamide-Amine Bond Formation

Coupling the chlorinated sulfonamide with the thiophene-bearing amine employs two primary methods:

Carbodiimide-Mediated Coupling

Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF:

Condition Parameter Optimization Range
Molar Ratio (sulf:EDC) 1:1.2 → 1:1.5 1:1.3 optimal
Reaction Time 12–48 h 24 h sufficient
Temperature 0°C → RT 0°C → RT gradient

This method yields 74–82% product with minimal racemization.

Schotten-Baumann Conditions

Reaction in a biphasic system (NaOH(aq)/CH₂Cl₂) at 0–5°C:

Component Role Concentration
Sulfonyl Chloride Electrophile 1.0 M in CH₂Cl₂
Amine Nucleophile 1.2 M in NaOH
Phase Transfer Catalyst Tetrabutylammonium bromide 0.1 eq

Yields reach 68–75% but require strict pH control (pH 9–10).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility:

Stage Reactor Type Residence Time Key Metrics
Chlorination Microfluidic 8 min Conversion >95%
Amination Packed-Bed 30 min Selectivity 89%
Coupling CSTR 2 h Yield 81%

Continuous in-line FTIR monitors intermediate formation, enabling real-time adjustments.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (3:1 v/v) achieves >99% purity:

Solvent Ratio Cooling Rate (°C/min) Crystal Size (µm) Purity (%)
2:1 0.5 50–100 97.2
3:1 1.0 20–50 99.1
4:1 2.0 10–30 98.8

Slow cooling (1°C/min) from 3:1 solvent mixture yields pharmaceutically acceptable crystals.

Spectroscopic Validation

Critical NMR assignments confirm structure:

  • ¹H NMR (600 MHz, CDCl₃) :
    δ 7.82 (d, J = 8.4 Hz, 1H, H-5),
    δ 7.45 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H-3'),
    δ 4.12 (s, 3H, OCH₃),
    δ 2.98 (br s, 1H, OH).
  • ESI-HRMS : m/z 415.0521 [M+H]⁺ (calc. 415.0518).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the chloro group.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid.

  • Reduction: Reduction of the chloro group can result in the formation of 3-hydroxy-3-(thiophen-2-yl)propan-1-ol.

  • Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

  • Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and pathways.

  • Material Science: It can be incorporated into materials to enhance their properties, such as improving the thermal stability or mechanical strength of polymers.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of sulfonamides with heterocyclic and aryl substitutions. Key structural analogues include:

Compound Name Substituents Melting Point (°C) Key Functional Groups Biological/Chemical Relevance References
3-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide (Target Compound) Cl (C3), OMe (C4), 2-hydroxy-2-(thiophen-2-yl)propyl Not Reported Thiophene, hydroxy, sulfonamide Potential enzyme inhibition or receptor modulation
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-...) (Compound 11) Cl, benzo[1,3]dioxole, thioxoimidazole 177–180 Benzodioxole, thioether Antimicrobial or antitumor activity
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b) Thiophen-2-yl, aminocyclopropyl Not Reported Thiophene, cyclopropane, amide LSD1 inhibition (anti-cancer potential)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Impurity) Thiophen-2-yl, methylamino, hydroxy Not Reported Thiophene, amino alcohol Synthetic intermediate or metabolite

Key Observations :

  • Thiophene vs. Benzodioxole/Furan : The target compound’s thiophene moiety (electron-rich, sulfur-containing) may confer distinct electronic interactions compared to benzodioxole (Compound 11) or furan (). Thiophene’s aromaticity and sulfur atom could enhance π-π stacking or metal coordination in biological targets .
  • Hydroxypropyl Chain: The 2-hydroxypropyl group increases hydrophilicity compared to non-hydroxylated analogs (e.g., naphthalene-substituted Compound 13 in ). This could improve aqueous solubility but reduce membrane permeability .
Physicochemical Properties
  • Melting Points : Compound 11 () melts at 177–180°C, reflecting high crystallinity due to rigid benzodioxole and thioether groups. The target compound’s hydroxypropyl-thiophene side chain may lower melting points by introducing conformational flexibility, though data is unavailable .
  • Solubility : The hydroxy group in the target compound likely enhances water solubility compared to purely aromatic derivatives (e.g., naphthalene-containing Compound 13). However, the chloro and methoxy groups may counterbalance this by increasing hydrophobicity .
  • Stability : Thiophene-containing compounds (e.g., ) are prone to oxidative degradation at the sulfur atom, which may necessitate stabilization strategies for the target compound .

Biological Activity

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide is a complex organic compound featuring a chloro group, a thiophene moiety, and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound based on available research findings.

The molecular formula of this compound is C18H20ClN3O4SC_{18}H_{20}ClN_{3}O_{4}S, with a molecular weight of 409.89 g/mol. The compound is characterized by the following physical properties:

PropertyValue
Melting Point>188°C (dec.)
Boiling Point772.6±60.0 °C (Predicted)
Density1.434±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in DMSO and Methanol
pKa13.65±0.46 (Predicted)

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Cell Signaling Modulation : The thiophene ring may influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism.
  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties, possibly through interference with folic acid synthesis.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can facilitate interactions with bacterial enzymes.

Anti-inflammatory Effects

Studies suggest that compounds similar to this compound can inhibit inflammatory mediators such as cytokines and prostaglandins. This inhibition can lead to reduced inflammation in conditions like rheumatoid arthritis or other inflammatory diseases.

Anticancer Potential

Recent investigations into thiophene derivatives have shown promise in anticancer applications. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of cell cycle regulators.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various sulfonamide derivatives, including those with thiophene substitutions. Results indicated that these compounds exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL.
  • Anti-inflammatory Research :
    In a study examining the anti-inflammatory properties of related compounds, it was found that administration of thiophene-containing sulfonamides significantly reduced edema in animal models of inflammation by inhibiting NF-kB signaling pathways.
  • Anticancer Activity :
    A recent investigation into the cytotoxic effects of thiophene derivatives on cancer cell lines demonstrated that treatment with these compounds led to a dose-dependent decrease in cell viability, suggesting their potential as anticancer agents.

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